

Spectroscopic data (NMR, IR, MS) of 3-Phenylpiperazin-2-one

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Compound of Interest

Compound Name: *3-Phenylpiperazin-2-one*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-Phenylpiperazin-2-one**

Abstract

3-Phenylpiperazin-2-one (CAS: 5368-28-5) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules, including central nervous system agents.^{[1][2]} Its structural framework is pivotal for designing molecules that interact with critical biological targets.^[2] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the core spectroscopic data for **3-phenylpiperazin-2-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from closely related analogues, offering a predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of **3-phenylpiperazin-2-one**, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of **3-Phenylpiperazin-2-one** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns provides unambiguous structural information.^[3] Due to the dynamic nature of the piperazine ring and the presence of amide bonds, temperature-dependent NMR studies can sometimes reveal conformational isomers (rotamers).^{[4][5]}

¹H NMR Spectroscopy

The proton NMR spectrum of **3-phenylpiperazin-2-one** is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and N-H protons. The chemical shifts are heavily influenced by the electronic environment, particularly the deshielding effects of the phenyl ring and the amide carbonyl group.^[6] The data presented is based on analysis of close structural analogs, such as 1-methyl-2-oxo-3-phenylpiperazine.^[7]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Notes
Phenyl (C2'-H to C6'-H)	7.25 - 7.45	Multiplet (m)	5H	A complex pattern typical for a monosubstituted benzene ring.
C3-H (Methine)	~4.60	Singlet (s)	1H	Alpha to both the phenyl group and the carbonyl, causing significant deshielding. May show slight broadening.
Piperazine Ring (C5-H ₂ , C6-H ₂)	3.00 - 3.60	Multiplet (m)	4H	Protons on C5 and C6 form a complex spin system. Their chemical shifts differ due to proximity to different functional groups.
N1-H (Amide)	~8.0 - 8.5	Broad Singlet (br s)	1H	The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and

chemical exchange.

N4-H (Amine) ~2.0 - 3.0 Broad Singlet (br s) 1H

The secondary amine proton signal is also broad and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of adjacent atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2 (C=O)	~168	The amide carbonyl carbon is significantly deshielded and appears far downfield. [8]
C1' (Phenyl, Quaternary)	~140	The ipso-carbon of the phenyl ring, attached to the piperazinone ring.
C2', C3', C4', C5', C6' (Phenyl)	126 - 129	Aromatic carbons typically resonate in this region. Due to symmetry, C2'/C6' and C3'/C5' may be equivalent.
C3 (Methine)	~64	The methine carbon is shifted downfield due to attachment to the phenyl group and nitrogen.
C5, C6 (Methylene)	42 - 48	Aliphatic carbons of the piperazine ring. C6 is likely more deshielded due to its proximity to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[9\]](#) For **3-phenylpiperazin-2-one**, the key absorptions will correspond to the N-H, C=O, and aromatic C-H bonds.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Notes
N-H Stretch (Amide)	3250 - 3180	Medium	Characteristic of a secondary amide N-H bond, often appears as a distinct peak.
N-H Stretch (Amine)	3350 - 3300	Medium-Weak	The secondary amine stretch is typically sharper than the amide N-H.
Aromatic C-H Stretch	3100 - 3000	Medium-Weak	Characteristic stretching vibrations for sp ² C-H bonds on the phenyl ring. [10]
Aliphatic C-H Stretch	3000 - 2850	Medium	Stretching vibrations for the sp ³ C-H bonds of the piperazine ring methylene groups.
C=O Stretch (Amide I Band)	~1650	Strong	A very strong and characteristic absorption for the carbonyl group in a six-membered lactam ring.
Aromatic C=C Bending	1600, 1480	Medium-Weak	Skeletal vibrations of the phenyl ring.
N-H Bending (Amide II Band)	~1550	Medium	This band arises from a combination of N-H bending and C-N stretching.

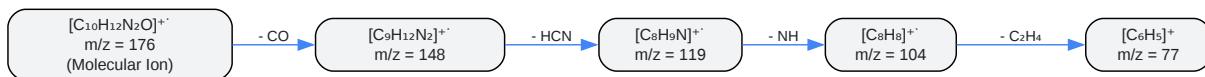
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.^[11] Electron Ionization (EI) is a common technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.^[12]

The molecular formula of **3-phenylpiperazin-2-one** is $C_{10}H_{12}N_2O$, corresponding to a molecular weight of 176.22 g/mol .^[1] The mass spectrum is expected to show a molecular ion peak (M^{+}) at $m/z = 176$. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Proposed Fragmentation Pathway

The fragmentation of phenylpiperazine derivatives is well-documented and typically involves cleavages within the piperazine ring.^{[13][14]} A plausible fragmentation pathway for **3-phenylpiperazin-2-one** is outlined below.



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